molecular formula C11H14ClN3OS B1402577 2-(2-Amino-1-methyl-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride CAS No. 1361112-19-7

2-(2-Amino-1-methyl-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride

Cat. No.: B1402577
CAS No.: 1361112-19-7
M. Wt: 271.77 g/mol
InChI Key: GCRJGWNFUCKRDR-UHFFFAOYSA-N
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Description

2-(2-Amino-1-methyl-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride is a pyridazinone derivative characterized by a pyridazinone core substituted with a thiophen-2-yl group at position 6 and a branched aminoethyl moiety at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Pyridazinones are known for their diverse bioactivities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

2-(1-aminopropan-2-yl)-6-thiophen-2-ylpyridazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS.ClH/c1-8(7-12)14-11(15)5-4-9(13-14)10-3-2-6-16-10;/h2-6,8H,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRJGWNFUCKRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1C(=O)C=CC(=N1)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Amino-1-methyl-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride represents a significant area of research due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a thiophene moiety, contributing to its unique pharmacological properties. The presence of the amino group enhances its solubility and interaction with biological targets.

Research indicates that compounds similar to This compound often exhibit their biological effects through:

  • Inhibition of Kinases : Many pyridazine derivatives act as inhibitors of various kinases involved in signaling pathways related to cancer and inflammation .
  • Antimicrobial Activity : There is evidence suggesting that thiophene-containing compounds possess antibacterial properties, which can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .
  • Anti-inflammatory Effects : Compounds in this class have been shown to modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of This compound and similar compounds:

Activity TypeMechanism/TargetReference
AntibacterialDisruption of cell membrane
Kinase InhibitionIKK complex inhibition
Anti-inflammatoryCytokine modulation
AntiparasiticTargeting Cryptosporidium species

Case Studies

Several studies have explored the biological activity of thiophene and pyridazine derivatives:

  • Antimicrobial Efficacy : A study highlighted the potent antibacterial activity of a related compound against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 3.12 μg/mL, showcasing the potential of thiophene derivatives in treating bacterial infections .
  • Cancer Therapeutics : Research has demonstrated that pyridazine derivatives can inhibit the growth of cancer cells by targeting specific kinases involved in tumor progression. For instance, compounds with similar structures showed effective inhibition of cell proliferation in various cancer cell lines .
  • In Vivo Studies : In animal models, compounds structurally related to This compound have shown promise in reducing tumor size and improving survival rates, indicating their potential as therapeutic agents in oncology .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridazine compounds exhibit anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression. Studies have suggested that modifications on the pyridazine ring can enhance cytotoxicity against various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed promising results in inhibiting tumor growth in xenograft models .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against several pathogens. Its ability to disrupt bacterial cell membranes and inhibit growth has been documented.

Case Study:
In a recent investigation, derivatives of this compound were tested against resistant strains of bacteria, showing significant inhibition zones in agar diffusion assays .

Neurological Research

Pyridazine derivatives have been explored for their neuroprotective effects. The compound may influence neurotransmitter systems or provide protection against neurodegenerative processes.

Case Study:
Research published in Neuroscience Letters highlighted the potential of pyridazine compounds to modulate dopaminergic signaling pathways, suggesting therapeutic implications for conditions like Parkinson's disease .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyridazinone Derivatives

Compound Name Substituent (Position 6) Substituent (Position 2) Molecular Weight (g/mol) Solubility (mg/mL) Reported Bioactivity
Target Compound (Hydrochloride) Thiophen-2-yl 2-Amino-1-methyl-ethyl ~295.8* High (aqueous) Not explicitly reported
5-Chloro-6-phenylpyridazin-3(2H)-one Phenyl H (unsubstituted) ~220.6 Moderate (DMSO) Antimicrobial, enzyme inhibition
6-(Aminomethyl)pyridazin-3(2H)-one HCl H Aminomethyl ~163.6 High (aqueous) Neurological modulation

*Estimated based on structural analogs.

Key Findings:

  • Bioactivity: Phenyl and chloro-substituted pyridazinones (e.g., ) exhibit antimicrobial activity, likely due to electron-deficient aromatic systems disrupting microbial membranes. The target compound’s thiophen-2-yl group may confer unique selectivity toward sulfur-dependent enzymes or receptors .
  • Solubility: Hydrochloride salts universally enhance solubility, but steric hindrance from the branched aminoethyl group in the target compound may reduce membrane permeability compared to linear analogs .

Preparation Methods

Formation of the Pyridazinone Core with Thiophene Substitution

The pyridazinone ring is typically synthesized via cyclization reactions involving hydrazine derivatives and 1,4-dicarbonyl compounds or their equivalents. Thiophene substitution at position 6 is introduced by starting with appropriately functionalized thiophene derivatives or by coupling reactions.

Typical conditions and reagents:

Step Reagents/Conditions Notes
Cyclization Hydrazine hydrate or substituted hydrazines with diketones or ketoesters Conducted in ethanol or similar solvent under reflux
Thiophene introduction Use of 2-bromothiophene or thiophene-2-carboxylic acid derivatives Coupling via palladium or copper catalysis

For example, copper(I) chloride catalysis in dimethylformamide (DMF) under nitrogen atmosphere at 100–160 °C for 10–48 hours facilitates coupling of pyridazinone precursors with thiophene moieties.

Introduction of the 2-(2-Amino-1-methyl-ethyl) Side Chain

The aminoethyl substituent is introduced through nucleophilic substitution or reductive amination strategies:

  • Starting from a halogenated intermediate at the 2-position of the pyridazinone, reaction with 2-amino-1-methyl-ethyl derivatives under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like DMF.
  • Alternatively, reductive amination of a 2-formyl-pyridazinone intermediate with methylated aminoethyl amine in the presence of a reducing agent such as sodium cyanoborohydride.

Typical reaction parameters:

Step Reagents/Conditions Notes
Nucleophilic substitution 2-halopyridazinone + 2-amino-1-methyl-ethylamine, K2CO3, DMF, reflux Reaction time: 1–4 hours
Reductive amination 2-formylpyridazinone + amine, NaBH3CN, methanol, room temp Monitored by TLC

Salt Formation: Hydrochloride Preparation

The free base of the compound is converted into its hydrochloride salt to enhance solubility and stability:

  • Treatment of the free base with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.
  • Precipitation of the hydrochloride salt by cooling or addition of anti-solvents.
  • Filtration and drying under reduced pressure.

Representative Synthetic Scheme

Step Reaction Description Reagents Conditions Yield (%) Notes
1 Cyclization to form 6-thiophen-2-yl-2H-pyridazin-3-one Hydrazine hydrate, diketone precursor Ethanol, reflux, 4–6 h 70–85 Purification by recrystallization
2 Substitution with 2-amino-1-methyl-ethyl group 2-halopyridazinone, 2-amino-1-methyl-ethylamine, K2CO3 DMF, reflux, 2–4 h 60–75 Purification by column chromatography
3 Hydrochloride salt formation HCl in ethanol Room temp, 1 h >90 Precipitation and drying

Research Findings and Optimization Notes

  • Catalyst selection: Copper(I) chloride is preferred for coupling reactions due to its efficiency and cost-effectiveness.
  • Solvent choice: DMF is favored for nucleophilic substitution due to its high polarity and ability to dissolve both reactants and catalysts.
  • Temperature control: Elevated temperatures (100–160 °C) improve reaction rates but require inert atmosphere to avoid oxidation.
  • Purification: Flash chromatography and recrystallization are essential to achieve high purity, especially after nucleophilic substitution steps.
  • Yield optimization: Use of excess amine and base, coupled with controlled reaction times, enhances substitution efficiency.

Analytical and Quality Control Methods

Summary Table of Preparation Parameters

Parameter Details
Core synthesis Cyclization of hydrazines with diketones in ethanol, reflux
Thiophene substitution Copper(I) chloride catalysis in DMF, 100–160 °C, 10–48 h
Side chain introduction Nucleophilic substitution with 2-amino-1-methyl-ethylamine, K2CO3, DMF, reflux
Salt formation Treatment with HCl in ethanol, room temperature
Purification Recrystallization, flash chromatography
Analytical methods NMR, MS, melting point, HPLC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Amino-1-methyl-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride
Reactant of Route 2
2-(2-Amino-1-methyl-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride

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